N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide
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Overview
Description
N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide is a complex organic compound that features a pyridine ring substituted with cyclopropoxy and dimethylamino groups, along with a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide typically involves multiple steps. One common approach includes the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with cyclopropyl and dimethylamino substituents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 4-Dimethylaminopyridine (DMAP)
Comparison: N-(4-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H17N3O3S |
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Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-5-(dimethylamino)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-14(2)9-7-12-11(13-18(3,15)16)6-10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
UUCXTFGBOWOZMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(C=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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